molecular formula C12H24N2O2 B2481307 Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate CAS No. 308109-96-8

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate

Cat. No.: B2481307
CAS No.: 308109-96-8
M. Wt: 228.336
InChI Key: RFKDQNITCIOVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.336. The purity is usually 95%.
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Scientific Research Applications

Environmental Fate and Toxicology

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), closely related to the chemical class of Tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate, have been extensively studied for their environmental presence, human exposure, and potential toxicity. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic, indicating the need for further research on the contamination and environmental behaviors of novel high molecular weight SPAs and their toxicity effects (Liu & Mabury, 2020).

Chemical Synthesis and Applications

Natural Neo Acids and Neo Alkanes Their Analogs and Derivatives


Research into naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, including compounds containing tertiary butyl groups, demonstrates their potential for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the versatility of tert-butyl groups in synthesizing bioactive compounds for use in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Biodegradation and Environmental Remediation

Microbial Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol
The study of the fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), in the subsurface reveals insights into their biodegradability under various redox conditions. Despite the challenges associated with the anaerobic degradation of TBA, emerging evidence suggests the potential for its biodegradation, pointing towards the importance of understanding microbial pathways and the effectiveness of bioremediation strategies (Schmidt et al., 2004).

Bioseparation Processes

Three-Phase Partitioning as a Nonchromatographic Bioseparation Technology
The development of three-phase partitioning (TPP) as a bioseparation technology for extracting, separating, and purifying bioactive molecules from natural sources demonstrates the significance of incorporating chemical compounds with tert-butyl groups in creating efficient, economical, and scalable approaches. These advancements in TPP technology underscore the potential for further optimizing the production and separation of bioactive molecules, including those related to or derived from this compound (Yan et al., 2018).

Properties

IUPAC Name

tert-butyl 2,5,5-trimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-7-13-12(5,6)8-14(9)10(15)16-11(2,3)4/h9,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDQNITCIOVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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